

# Spectroscopic Analysis of Sodium Peracetate: A Technical Guide

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## Compound of Interest

Compound Name: Sodium peracetate

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## Abstract

**Sodium peracetate** ( $\text{CH}_3\text{COOONa}$ ) is a highly reactive and transient oxidizing agent with growing interest in various industrial and pharmaceutical applications. Its inherent instability, however, presents significant challenges for comprehensive characterization. This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze **sodium peracetate**. It details experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Quantitative data from the literature is summarized, and a workflow for its analysis is presented visually. This guide is intended to equip researchers with the necessary information to handle and analyze this reactive species effectively and safely.

## Introduction

**Sodium peracetate** is the sodium salt of peracetic acid. It is a white, crystalline solid that is highly soluble in water. While commercially available as a solution, its isolation as a solid is challenging due to its instability. The dry salt is reported to decompose spontaneously at room temperature and can be explosive when heated.<sup>[1]</sup> Its primary utility lies in its role as a precursor to singlet oxygen and other reactive oxygen species, making it a powerful oxidizing and bleaching agent.<sup>[2][3]</sup> Understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and mechanistic studies.

## Synthesis of Sodium Peracetate

The preparation of anhydrous **sodium peracetate** requires careful control of temperature and pH due to its instability. The following protocol is adapted from a patented method.<sup>[4]</sup>

### Experimental Protocol: Synthesis of Anhydrous Sodium Peracetate

Materials:

- Peracetic acid solution (e.g., "Becco" peracetic acid)
- Saturated sodium carbonate solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Sodium hydroxide
- 95% Ethanol
- Ice bath
- pH meter
- Separatory funnel
- Filtration apparatus
- Desiccator

Procedure:

- Cool 50 mL of peracetic acid solution to 8-10°C in an ice bath.
- Slowly add a saturated solution of sodium carbonate with constant stirring until a pH of 8.0 is reached. Monitor the pH using a pH meter.

- Extract the resulting mixture six times with 50 mL portions of diethyl ether in a separatory funnel.
  - Combine the ether extracts and dry them over anhydrous magnesium sulfate.
  - Prepare a solution of sodium hydroxide by dissolving 3.13 g of NaOH in 5 mL of water and diluting with 70 mL of 95% ethanol. Cool this solution to 0°C.
  - Slowly add the cold sodium hydroxide solution to the dried ether extract of peracetic acid while maintaining the temperature at 0°C.
  - **Sodium peracetate** will precipitate immediately. Continue stirring for 15 minutes.
  - Filter the precipitate, wash it with cold diethyl ether, and dry it in a desiccator under vacuum.
- [4]

#### Safety Precautions:

- Always use a safety shield.
- **Sodium peracetate** is a strong oxidizing agent and potentially explosive. Handle with extreme care.
- Avoid heating the solid material.
- Store in a cool, dry, and well-ventilated area away from combustible materials.

## Spectroscopic Characterization

The transient nature of **sodium peracetate** necessitates rapid and efficient analytical techniques. This section details the application of various spectroscopic methods for its characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **sodium peracetate** in solution. Due to its instability, spectra are often acquired from freshly prepared solutions or through in-situ generation.

### 3.1.1. $^1\text{H}$ NMR Spectroscopy

Proton NMR can be used to distinguish peracetic acid and its corresponding sodium salt from acetic acid and hydrogen peroxide, which are often present in solution.<sup>[5]</sup>

- Experimental Protocol:
  - Prepare a dilute solution of freshly synthesized **sodium peracetate** in a deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ).
  - Acquire the  $^1\text{H}$  NMR spectrum immediately.
  - A reference standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS), can be used.<sup>[5]</sup>

### 3.1.2. $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

- Experimental Protocol:
  - Dissolve a sample of freshly prepared **sodium peracetate** in a suitable deuterated solvent.
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Quantitative Data:

Carbon Atom	Chemical Shift (ppm)
$\text{CH}_3$ -	19.5
$-\text{C}(=\text{O})\text{OONa}$	175.0

Table 1:  $^{13}\text{C}$  NMR Chemical Shifts for Sodium Peracetate.<sup>[6]</sup>

## Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy can provide valuable information about the functional groups present in **sodium peracetate**. However, dedicated IR and Raman spectra of pure, solid **sodium peracetate** are not readily available in the literature, likely due to its instability. The analysis can be guided by the known spectra of sodium acetate and other organic peroxides.

### 3.2.1. Infrared (IR) Spectroscopy

- Expected Absorptions:
  - C=O Stretch: The carbonyl stretching vibration is expected in the region of 1700-1750  $\text{cm}^{-1}$ , similar to other peroxy esters.
  - O-O Stretch: The peroxide O-O stretch is typically weak in the IR spectrum and appears in the 800-900  $\text{cm}^{-1}$  region.
  - C-O Stretch: The C-O stretching vibrations are expected in the 1000-1300  $\text{cm}^{-1}$  range.
  - CH<sub>3</sub> Vibrations: Methyl group stretching and bending vibrations will be present in their characteristic regions.
- Experimental Protocol (Attenuated Total Reflectance - ATR):
  - Place a small amount of the freshly prepared solid **sodium peracetate** sample directly on the ATR crystal.
  - Use a Fourier-Transform Infrared (FTIR) spectrometer to collect the spectrum, typically in the 4000-400  $\text{cm}^{-1}$  range.
  - Perform a background subtraction before acquiring the sample spectrum.

### 3.2.2. Raman Spectroscopy

- Expected Bands:
  - O-O Stretch: The O-O stretching vibration is expected to be a strong band in the Raman spectrum, providing a key diagnostic peak.
  - C=O Stretch: The carbonyl stretch will also be Raman active.

- Skeletal Vibrations: Other skeletal vibrations will be observable.
- Experimental Protocol:
  - Place a small amount of the solid sample in a capillary tube or on a microscope slide.
  - Use a Raman spectrometer with a suitable laser excitation wavelength to acquire the spectrum.
  - Care should be taken to avoid sample decomposition due to laser-induced heating.

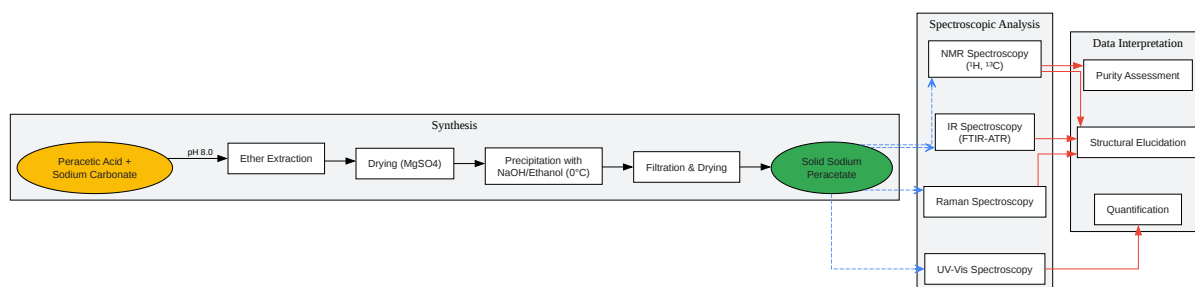
## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of peracetic acid and by extension, **sodium peracetate** in solution.

- Spectral Properties:
  - **Sodium peracetate** exhibits maximum absorption below 240 nm.[\[1\]](#)
- Experimental Protocol:
  - Prepare a dilute solution of **sodium peracetate** in a suitable solvent (e.g., water or a buffer solution).
  - Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum against a solvent blank.
  - The concentration can be determined using the Beer-Lambert law if a molar absorptivity value is known or has been determined.

## Workflow for Analysis

The analysis of **sodium peracetate** requires a systematic approach due to its reactive and unstable nature. The following diagram illustrates a typical workflow from synthesis to spectroscopic characterization.



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Workflow for the synthesis and spectroscopic analysis of **sodium peracetate**.

## Summary of Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the spectroscopic analysis of **sodium peracetate** found in the literature.

Spectroscopic Technique	Parameter	Value	Reference(s)
<sup>13</sup> C NMR	Chemical Shift (CH <sub>3</sub> )	19.5 ppm	[6]
<sup>13</sup> C NMR	Chemical Shift (C=O)	175.0 ppm	[6]
UV-Vis Spectroscopy	λ <sub>max</sub>	< 240 nm	[1]

Table 2: Summary of Quantitative Spectroscopic Data for **Sodium Peracetate**.

## Conclusion

The spectroscopic analysis of **sodium peracetate** is a challenging yet essential task for its application in research and industry. This technical guide has provided a comprehensive overview of the synthesis and characterization of this reactive compound. While detailed spectroscopic data, particularly for vibrational spectroscopy, remains scarce, the protocols and expected spectral features outlined here provide a solid foundation for researchers. Adherence to strict safety protocols is paramount when working with this high-energy material. Future work should focus on obtaining and publishing high-resolution spectra of pure **sodium peracetate** to build a more complete reference database.

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